molecular formula C3H5NO2 B3391778 N-Oxetan-3-ylidenehydroxylamine CAS No. 22214-13-7

N-Oxetan-3-ylidenehydroxylamine

Cat. No. B3391778
CAS RN: 22214-13-7
M. Wt: 87.08 g/mol
InChI Key: HRTZAWWDEKUQSN-UHFFFAOYSA-N
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Description

“N-Oxetan-3-ylidenehydroxylamine” is a chemical compound with the CAS Number: 22214-13-7 . It has a molecular weight of 87.08 . It is available in powder form .


Synthesis Analysis

The synthesis of oxetane derivatives, which “N-Oxetan-3-ylidenehydroxylamine” is a part of, has been explored in various studies. One method involves the reaction of potassium hydroxide with 3-chloropropyl acetate at 150 °C . Another method is the Paternò-Büchi reaction, a photochemical reaction between a carbonyl compound and an alkene to give the corresponding oxetane . Additionally, the reaction of 3-substituted oxetanes with nitric acid in dichloromethane or trichloromethane under anhydrous conditions has been investigated .


Molecular Structure Analysis

The InChI code for “N-Oxetan-3-ylidenehydroxylamine” is 1S/C3H5NO2/c5-4-3-1-6-2-3/h3H,1-2H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

The reactions of 3-substituted oxetanes, which include “N-Oxetan-3-ylidenehydroxylamine”, with nitric acid in dichloromethane or trichloromethane under anhydrous conditions have been investigated . The reactions lead to quantitative conversion to 2-substituted propane-1,3-diol dinitrates .


Physical And Chemical Properties Analysis

“N-Oxetan-3-ylidenehydroxylamine” is a powder that is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The safety data sheet for a similar compound, Oxetan-3-ol, indicates that it is a combustible liquid that is harmful if swallowed . It causes skin irritation and serious eye damage, and may cause respiratory irritation . Similar precautions may need to be taken for “N-Oxetan-3-ylidenehydroxylamine”.

Future Directions

Oxetanes, including “N-Oxetan-3-ylidenehydroxylamine”, are receiving attention in drug design due to their metabolic stability, rigidity, and hydrogen-bond acceptor ability . They are being used in the synthesis or late-stage modification of biologically active compounds . This suggests a promising future direction for “N-Oxetan-3-ylidenehydroxylamine” in the field of drug discovery and synthesis.

properties

IUPAC Name

N-(oxetan-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c5-4-3-1-6-2-3/h5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTZAWWDEKUQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NO)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704068
Record name N-Oxetan-3-ylidenehydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Oxetan-3-ylidenehydroxylamine

CAS RN

22214-13-7
Record name N-Oxetan-3-ylidenehydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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